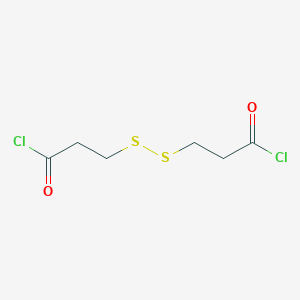

3,3'-Disulfanediyldipropanoyl chloride

Description

Properties

IUPAC Name |

3-[(3-chloro-3-oxopropyl)disulfanyl]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURCJRMYKFUQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298375 | |

| Record name | 3,3′-Dithiobis[propanoyl chloride] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-18-2 | |

| Record name | 3,3′-Dithiobis[propanoyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Dithiobis[propanoyl chloride] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoyl chloride, 3,3'-dithiobis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Disulfanediyldipropanoyl chloride can be synthesized through the reaction of 3,3’-dithiobis(propanoic acid) with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride compound .

Industrial Production Methods: In an industrial setting, the synthesis of 3,3’-Disulfanediyldipropanoyl chloride may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Disulfanediyldipropanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Reduction Reactions: The disulfide bond can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Reaction Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed:

Amides, Esters, Thioesters: Formed through substitution reactions

Scientific Research Applications

Organic Synthesis

3,3'-Disulfanediyldipropanoyl chloride serves as a reagent in organic synthesis, facilitating the formation of various derivatives such as amides, esters, and thioesters through substitution reactions. The electrophilic nature of the acyl chloride groups allows for effective reactions with nucleophiles like amines and alcohols.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its ability to form stable derivatives. Notably, derivatives of this compound have demonstrated inhibitory effects on thioredoxin reductase, an enzyme linked to cancer cell proliferation. This activity suggests potential applications in cancer therapy by inducing apoptosis in malignant cells through reactive oxygen species production .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique structure enhances reactivity compared to similar compounds, making it valuable in creating functional materials.

Case Study 1: Drug Development

A study published in a patent document highlights the use of binding unit-drug conjugates involving this compound for cancer treatment. The conjugate demonstrated efficacy in targeting cancer cells while minimizing side effects associated with conventional therapies .

Case Study 2: Organic Synthesis Innovations

Research conducted by George M. Whitesides at Harvard University illustrated the application of this compound in developing paper-based sensors for chemical detection. The unique reactivity of the compound allowed for innovative approaches in sensor technology, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediyldipropanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The acyl chloride groups readily react with nucleophiles to form stable derivatives, while the disulfide bond can be reduced to thiol groups. These reactions are facilitated by the electrophilic nature of the acyl chloride groups and the susceptibility of the disulfide bond to reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 3,3'-disulfanediyldipropanoyl chloride is compared to three analogous compounds: 3,3'-dithiodipropionic acid, propanoyl chloride, and 4,4'-sulfonyldiphenol (a sulfone analog). Key differences in reactivity, stability, and functional utility are summarized below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Profile | Stability | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₈Cl₂O₂S₂ | -COCl, -S-S- | High (acyl chloride hydrolysis, disulfide redox) | Moderate (sensitive to moisture) | Polymer cross-linkers, redox-responsive materials |

| 3,3'-Dithiodipropionic acid | C₆H₁₀O₄S₂ | -COOH, -S-S- | Moderate (carboxylic acid reactions) | High (stable in air) | Bioconjugation, hydrogels |

| Propanoyl chloride | C₃H₅ClO | -COCl | Extremely high (rapid hydrolysis) | Low (requires anhydrous storage) | Acylation reactions, pharmaceuticals |

| 4,4'-Sulfonyldiphenol | C₁₂H₁₀O₄S | -OH, -SO₂- | Low (sulfone inertness) | Very high | Epoxy resins, flame retardants |

Key Findings

Reactivity: The acyl chloride groups in this compound enable rapid nucleophilic substitution, akin to propanoyl chloride. However, the disulfide bridge moderates its reactivity compared to monomeric propanoyl chloride, reducing hydrolysis rates in aqueous environments. In contrast, 4,4'-sulfonyldiphenol exhibits minimal reactivity due to the stability of its sulfone (-SO₂-) group, which resists redox and hydrolytic degradation.

Stability: The disulfide bond in this compound is susceptible to cleavage by reducing agents (e.g., dithiothreitol), unlike the robust sulfone bridge in 4,4'-sulfonyldiphenol. 3,3'-Dithiodipropionic acid, lacking acyl chlorides, demonstrates superior air and moisture stability, making it preferable for biomedical applications.

Functional Utility: this compound is uniquely suited for synthesizing redox-responsive polymers. For example, its disulfide bond can reversibly break and reform under oxidative/reductive conditions, enabling dynamic materials. 4,4'-Sulfonyldiphenol’s thermal and chemical inertness makes it ideal for high-performance thermosetting plastics.

Structural Insights

- Supplementary structural diagrams (e.g., ’s Figure 1A–1B) highlight that sulfone- and disulfide-linked compounds differ in bond angles and electronic configurations. The -SO₂- group in 4,4'-sulfonyldiphenol creates a tetrahedral geometry, while the -S-S- bond in this compound adopts a dihedral angle of ~90°, influencing steric interactions.

Biological Activity

3,3'-Disulfanediyldipropanoyl chloride, also known as 3,3'-dithiodipropanoyl chloride, is a compound of significant interest due to its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.

- Chemical Formula : C₆H₁₀ClO₂S₂

- Molecular Weight : 210.27 g/mol

- CAS Number : 1119-62-6

- Density : 1.5 g/cm³

- Melting Point : 155-158 °C

- Boiling Point : 431.1 °C

The biological activity of this compound is primarily attributed to its ability to form reactive oxygen species (ROS) and its interactions with cellular components. It has been shown to interact with various molecular targets, leading to enhanced apoptotic effects in cancer cells.

Key Mechanisms:

- Formation of Nanoaggregates : The compound can form nanoaggregates that enhance cellular uptake and target specific cancer cells more effectively than its non-aggregated form .

- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing ROS levels, which leads to mitochondrial damage and cell death .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity:

- Cell Lines Tested : HUH7 hepatoma cells.

- IC50 Value : Approximately 4.3 μM against HUH7 cells, demonstrating significant cytotoxicity while showing lower toxicity towards normal cells (L02) at similar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

- It displays activity against various bacterial strains, although specific data on the spectrum of activity is limited in the current literature.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3'-Disulfanediyldipropanoyl chloride in laboratory environments?

- Methodological Answer :

- Use PPE (gloves, lab coats, safety goggles) and ensure local exhaust ventilation to minimize inhalation of dust or vapors .

- Avoid dust formation by employing wet methods or closed systems. Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources .

- Emergency measures: For skin/eye contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. How should researchers design experiments to mitigate health risks during synthesis or reactions involving this compound?

- Methodological Answer :

- Conduct reactions in fume hoods with sealed apparatus to prevent airborne release.

- Perform pre-experiment risk assessments to identify exothermic reaction risks or hazardous decomposition products (e.g., CO, CO₂) .

- Implement air quality monitoring and enforce PPE compliance. Ensure accessible emergency showers/eye-wash stations .

Q. What are the recommended storage conditions to preserve the stability of this compound?

- Methodological Answer :

- Store in cool, dry environments (<25°C) with inert gas purging (e.g., nitrogen) to prevent moisture absorption .

- Keep containers tightly sealed and segregated from incompatible substances (e.g., strong oxidizers) .

- Regularly inspect storage conditions using humidity sensors and thermal stability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound during risk assessment?

- Methodological Answer :

- Conduct systematic meta-analyses of existing studies to identify data gaps (e.g., limited ecotoxicity data in ).

- Perform comparative in vitro assays (e.g., Ames test for mutagenicity) and validate with dose-response analyses.

- Cross-reference structural analogs (e.g., benzidine derivatives) to infer potential carcinogenicity or mutagenicity .

Q. What advanced techniques are suitable for analyzing decomposition products under experimental conditions?

- Methodological Answer :

- Use GC-MS or FT-IR spectroscopy to identify volatile decomposition products (e.g., CO, CO₂ noted in ).

- Employ thermogravimetric analysis (TGA) to study thermal degradation patterns.

- Simulate extreme conditions (e.g., high temperature/pressure) to predict stability limits and decomposition pathways .

Q. How to evaluate the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Conduct OECD 301 biodegradation assays to measure microbial breakdown rates.

- Analyze hydrolysis kinetics at varying pH/temperature using HPLC to track degradation products.

- Apply QSAR models to predict bioaccumulation based on physicochemical properties (e.g., logP, water solubility) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity or carcinogenicity data?

- Methodological Answer :

- Replicate conflicting studies under standardized OECD guidelines (e.g., Test No. 471 for bacterial reverse mutation).

- Perform statistical power analyses to assess sample size adequacy in prior experiments.

- Investigate batch-to-batch variability in compound purity using HPLC-UV and NMR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.